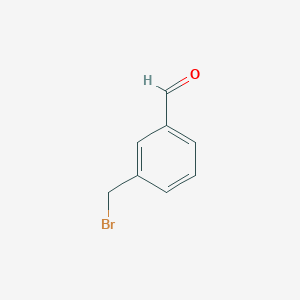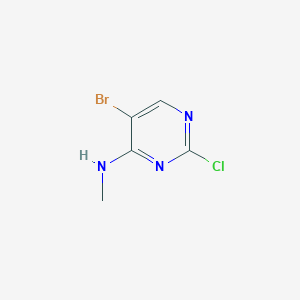
5-bromo-2-chloro-N-methylpyrimidin-4-amine
Descripción general
Descripción
The compound of interest, 5-bromo-2-chloro-N-methylpyrimidin-4-amine, is a pyrimidine derivative that has been studied in various contexts due to its potential as an intermediate in chemical syntheses and its structural relevance to medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is an important component of many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related pyrimidine compounds has been explored through the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions, which demonstrates the versatility of halogenated pyrimidines in organic synthesis . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been shown to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, indicating a method for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine has been elucidated using X-ray crystallography, revealing that it crystallizes in the monoclinic crystal system and features typical intramolecular hydrogen bonding within its crystalline network . This structural information is crucial for understanding the reactivity and potential interactions of the compound.
Chemical Reactions Analysis
The reactivity of halogenated pyrimidines, including bromo- and chloro-substituted derivatives, has been investigated, showing that bromopyrimidines are generally more reactive than their chloro counterparts in aminolysis reactions . This suggests that the bromo group in 5-bromo-2-chloro-N-methylpyrimidin-4-amine may be more reactive, potentially facilitating further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-bromo-2-chloro-N-methylpyrimidin-4-amine are not detailed in the provided papers, the studies of similar compounds provide insights. For instance, the crystal structure analysis of related compounds can give information on the solid-state properties, such as crystal packing and hydrogen bonding, which can influence the compound's solubility and stability . Additionally, the reactivity patterns observed in halogenated pyrimidines can inform predictions about the compound's behavior in various chemical environments .
Aplicaciones Científicas De Investigación
- Pharmaceutical Chemistry - SGLT2 Inhibitors
- Summary of Application : “5-bromo-2-chloro-N-methylpyrimidin-4-amine” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYDDCMISMIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444044 | |
| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
CAS RN |
205672-24-8 | |
| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

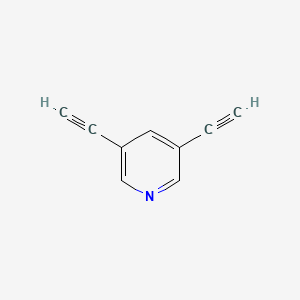
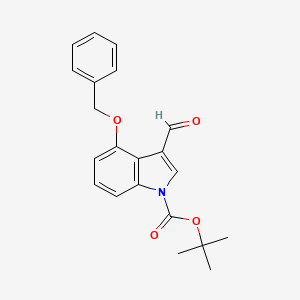
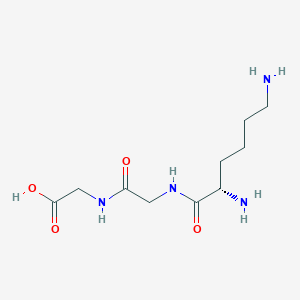
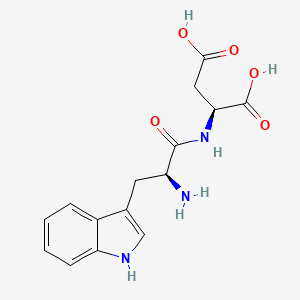
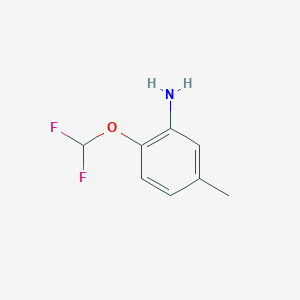
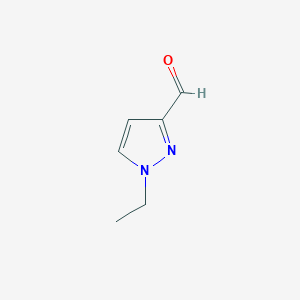
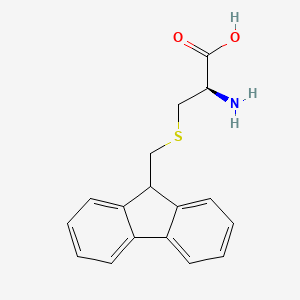

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)
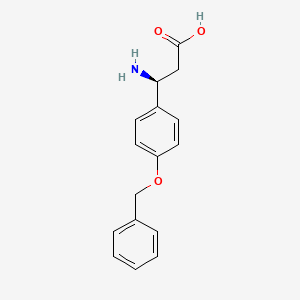
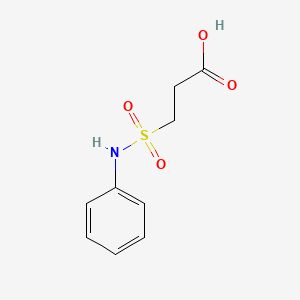
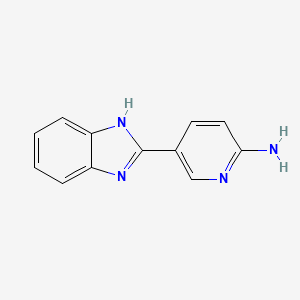
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)
